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molecular formula C11H10Cl2F2O B8672485 Benzene, 1-(2,2-dichloro-3,3-difluorocyclobutyl)-4-methoxy- CAS No. 52497-99-1

Benzene, 1-(2,2-dichloro-3,3-difluorocyclobutyl)-4-methoxy-

Cat. No. B8672485
M. Wt: 267.10 g/mol
InChI Key: FMUABOLSUCXHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04035426

Procedure details

p-Methoxystyrene (40.8 g., 0.30 mole), 1,1-dichloro-2,2-difluoroethylene (55.8 g., 0.42 mole), and triethylamine (3.0 ml., 0.02 mole) are heated in a sealed tube (25 × 615 mm) at 125°-130° C. for 16 hrs. The cooled mixture is then poured into water, the reaction product extracted with ether, and the extracts washed with water, dried (MgSO4), and evaporated to an oil. Distillation of the oil yields 69.0 g. (86%), b.p. 80°-85° C. (0.1 mm), of the desired intermediate sutiable for use in the next step. Part of the oil was chromatographed (alumina, cyclohexane), and redistilled, b.p. 81° C. (0.02 mm), nD27 1.5207.
Quantity
40.8 g
Type
reactant
Reaction Step One
Quantity
55.8 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
desired intermediate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[CH2:8])=[CH:5][CH:4]=1.[Cl:11][C:12]([Cl:16])=[C:13]([F:15])[F:14].C(N(CC)CC)C>O>[Cl:11][C:12]1([Cl:16])[CH:7]([C:6]2[CH:9]=[CH:10][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)[CH2:8][C:13]1([F:15])[F:14]

Inputs

Step One
Name
Quantity
40.8 g
Type
reactant
Smiles
COC1=CC=C(C=C)C=C1
Name
Quantity
55.8 g
Type
reactant
Smiles
ClC(=C(F)F)Cl
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
desired intermediate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction product extracted with ether
WASH
Type
WASH
Details
the extracts washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to an oil
DISTILLATION
Type
DISTILLATION
Details
Distillation of the oil
CUSTOM
Type
CUSTOM
Details
yields 69.0 g
CUSTOM
Type
CUSTOM
Details
Part of the oil was chromatographed (alumina, cyclohexane)
DISTILLATION
Type
DISTILLATION
Details
redistilled

Outcomes

Product
Name
Type
Smiles
ClC1(C(CC1C1=CC=C(C=C1)OC)(F)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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